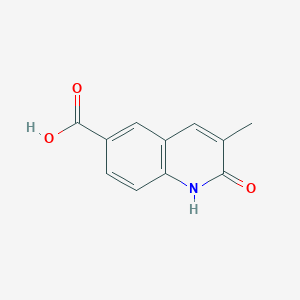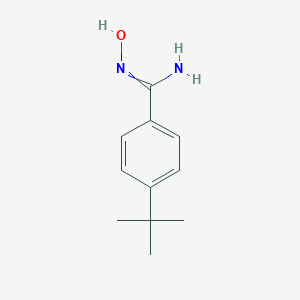![molecular formula C9H7NO2 B069943 7-Acetylfuro[2,3-c]pyridine CAS No. 193750-70-8](/img/structure/B69943.png)
7-Acetylfuro[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetylfuro[2,3-c]pyridine is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
7-Acetylfuro[2,3-c]pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, this compound has been used as a key intermediate in the synthesis of various natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Acetylfuro[2,3-c]pyridine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation and pain. Additionally, this compound has been shown to inhibit the activity of certain receptors, including the nuclear factor kappa B (NF-κB) and the peroxisome proliferator-activated receptor gamma (PPAR-γ), which are involved in the regulation of inflammation and metabolism.
Biochemical and Physiological Effects:
7-Acetylfuro[2,3-c]pyridine has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, and can inhibit the growth of cancer cells. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 7-Acetylfuro[2,3-c]pyridine in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of novel compounds with unique properties. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are many potential future directions for the study of 7-Acetylfuro[2,3-c]pyridine. One area of interest is the development of novel materials and compounds using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for this compound may lead to the discovery of novel compounds with unique properties.
Synthesis Methods
7-Acetylfuro[2,3-c]pyridine can be synthesized using various methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino alcohol to form a cyclic imine, which is then cyclized with an aldehyde or ketone to form the desired compound. The Friedländer synthesis involves the reaction of an aldehyde or ketone with an amino acid to form a cyclic ketone, which is then cyclized with an aldehyde or ketone to form the desired compound. The Hantzsch synthesis involves the reaction of an aldehyde or ketone with a β-ketoester and ammonia to form a dihydropyridine, which is then oxidized to form the desired compound.
properties
CAS RN |
193750-70-8 |
|---|---|
Product Name |
7-Acetylfuro[2,3-c]pyridine |
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-furo[2,3-c]pyridin-7-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-9-7(2-4-10-8)3-5-12-9/h2-5H,1H3 |
InChI Key |
QPYALIDXBZLQJY-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC=CC2=C1OC=C2 |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1OC=C2 |
synonyms |
Ethanone, 1-furo[2,3-c]pyridin-7-yl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



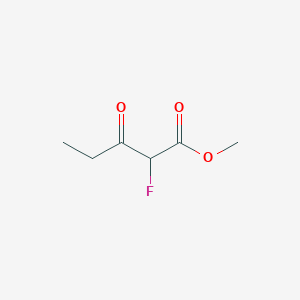
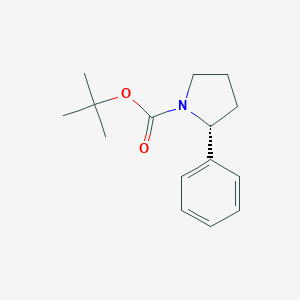

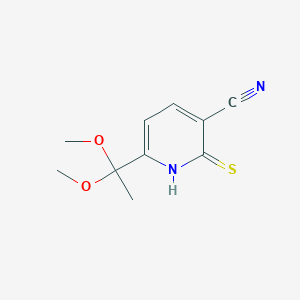
![Carbamic acid, [(2R)-2-hydroxybutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B69870.png)
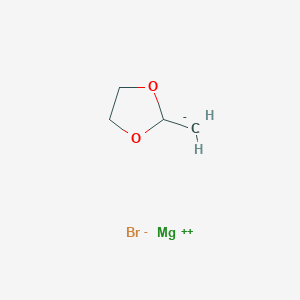

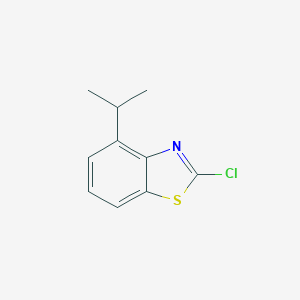
![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)

